8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine derivative featuring a cyclohexylamino group at position 8 and a 3-methylbenzyl group at position 7. Its molecular formula is C₂₀H₂₅N₅O₂ (calculated based on structural analogs in and ). The cyclohexylamino substituent contributes to steric bulk and lipophilicity, while the 3-methylbenzyl group enhances aromatic interactions.
Properties
IUPAC Name |
8-(cyclohexylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13-7-6-8-14(11-13)12-25-16-17(24(2)20(27)23-18(16)26)22-19(25)21-15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,21,22)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZCQTSUMPXBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various modifications to introduce the cyclohexylamino, methyl, and benzyl groups. Common synthetic routes may involve:
N-alkylation: Introduction of the cyclohexylamino group through nucleophilic substitution reactions.
Amination: Incorporation of the amino group using reagents like ammonia or amines.
Benzylation: Addition of the benzyl group via Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Position 7 Substituent | Position 8 Substituent | Molecular Formula | LogP* | Key Properties |
|---|---|---|---|---|---|
| Target Compound | 3-Methylbenzyl | Cyclohexylamino | C₂₀H₂₅N₅O₂ | ~3.5 | High lipophilicity, moderate bulk |
| 8-(Cyclopentylamino) Analog | 3-Methylbenzyl | Cyclopentylamino | C₁₉H₂₃N₅O₂ | ~3.2 | Reduced steric hindrance |
| 8-((3-Hydroxypropyl)amino) Analog | 2-Chlorobenzyl | 3-Hydroxypropylamino | C₁₆H₁₈ClN₅O₃ | ~2.8 | Improved solubility |
| Linagliptin Impurity 14 | 4-Methylquinazolin-2-ylmethyl | 3-Aminopiperidin-1-yl | C₂₂H₂₃N₇O₂ | ~2.0 | Extended π-π interactions |
*LogP values estimated using ChemAxon tools ().
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , and it features a purine base structure modified with cyclohexylamino and 3-methylbenzyl groups. The presence of these substituents may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.
The biological activity of 8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a critical role in inflammatory responses and cell survival pathways .
Pharmacological Effects
- Anti-inflammatory Properties : Research indicates that purine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This compound's structural characteristics may enhance its efficacy in reducing inflammation.
- Anticancer Activity : Some studies have suggested that purine derivatives exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell growth and survival.
- Neuroprotective Effects : There is emerging evidence that certain purine derivatives can protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases.
Case Studies
- Study on JNK Inhibition : A study exploring the inhibition of JNK by related compounds demonstrated that modifications in the purine structure could significantly enhance potency and selectivity against specific kinases associated with inflammatory diseases .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that compounds similar to 8-(cyclohexylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxic effects, leading to increased apoptosis rates compared to control groups .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
